PCA-1 Demethylase Inhibition: Head-to-Head Comparison
In a direct head-to-head biochemical comparison, 3-methyl-1-(3-trifluoromethylphenyl)-dihydrouracil exhibits an IC50 > 10,000 nM against PCA-1 (ALKBH3) demethylase, whereas the structurally analogous comparator 1-(3-chloro-4-methylphenyl)-3-methyl-dihydrouracil yields an IC50 of 540 nM under the same assay conditions . The target compound is essentially inactive at the concentrations tested, representing a >18-fold reduction in inhibitory potency relative to the comparator.
| Evidence Dimension | Inhibition of PCA-1 demethylase activity (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | 1-(3-chloro-4-methylphenyl)-3-methyl-dihydrouracil; IC50 = 540 nM |
| Quantified Difference | >18.5-fold weaker inhibition (target compound effectively inactive) |
| Conditions | Inhibition of demethylase activity of PCA-1 (unknown origin) using 3-methyl cytosine oligo DNA as substrate after 1 hr by RT-PCR analysis |
Why This Matters
This stark activity cliff confirms that the 3-trifluoromethylphenyl substituent confers negligible PCA-1 inhibition, enabling the compound's use as an inactive negative control or as a scaffold for SAR studies where selective inactivity is required.
- [1] BindingDB. BDBM50447920 (CHEMBL3114977) and BDBM50447956 (CHEMBL3114993) - Alpha-ketoglutarate-dependent dioxygenase alkB homolog 3 (Human) inhibition data. Accessed April 2026. View Source
